Quantified Lipophilicity Gain of 2-Amino-3-tert-butyl-6-fluoro-benzoic Acid Over Core Structural Analogs
The target compound exhibits a significantly higher computed lipophilicity (XLogP3-AA = 3.1) compared to its closest structural analogs, 2-amino-6-fluorobenzoic acid (XLogP3-AA = 1.4) and 2-amino-6-fluoro-3-methylbenzoic acid (XLogP3-AA = 1.8) [1][2][3]. This 1.7- and 1.3-unit increase in logP, respectively, is attributed to the presence of the 3-tert-butyl group and positions the compound as a more membrane-permeable scaffold [1].
| Evidence Dimension | Computed Octanol-Water Partition Coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.1 |
| Comparator Or Baseline | 2-Amino-6-fluorobenzoic acid (1.4) and 2-Amino-6-fluoro-3-methylbenzoic acid (1.8) |
| Quantified Difference | +1.7 logP units vs. 2-Amino-6-fluorobenzoic acid; +1.3 logP units vs. 2-Amino-6-fluoro-3-methylbenzoic acid |
| Conditions | Computed property, PubChem database (XLogP3 algorithm) |
Why This Matters
Higher lipophilicity is a critical driver of passive membrane permeability and blood-brain barrier penetration, making this a preferred starting point for programs targeting intracellular or CNS-located therapeutic targets.
- [1] National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 97301780, 2-Amino-3-tert-butyl-6-fluoro-benzoic acid. View Source
- [2] National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 434-76-4, 2-Amino-6-fluorobenzoic acid. View Source
- [3] National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 28881275, 2-Amino-6-fluoro-3-methylbenzoic acid. View Source
